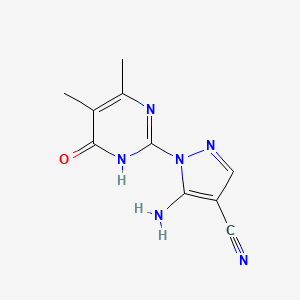

5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile

Description

5-Amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole-4-carbonitrile core linked to a dihydropyrimidinone moiety. This structure combines the electron-withdrawing nitrile group with a hydrogen-bond-donating dihydropyrimidinone ring, making it a versatile scaffold for chemical modifications.

Properties

IUPAC Name |

5-amino-1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O/c1-5-6(2)14-10(15-9(5)17)16-8(12)7(3-11)4-13-16/h4H,12H2,1-2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSSXHKXSAFKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=C(C=N2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The predominant approach involves the nucleophilic addition of hydrazines to (ethoxymethylene)malononitrile, followed by intramolecular cyclization to form the pyrazole core. This method offers high regioselectivity and operational simplicity under mild conditions.

Reaction Scheme

(ethoxymethylene)malononitrile + hydrazine derivative → cyclization → 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Experimental Conditions

- Solvent: Ethanol (preferred) or trifluoroethanol (TFE) for higher yields

- Temperature: Reflux (~78°C for ethanol)

- Reaction Time: 4–6 hours

- Catalyst: None required; the reaction proceeds via nucleophilic addition and cyclization

Data Table 1: Effect of Solvent on Yield

| Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Ethanol | 4 hours | 84 | Most cost-effective and eco-friendly |

| Trifluoroethanol | 4 hours | 88 | Slightly higher yield, more expensive |

(Source: Experimental procedures from recent literature and the initial synthesis report)

Use of Hydrazines and Precursors

Hydrazine Derivatives

- Phenylhydrazine

- 4-Fluorophenylhydrazine hydrochloride

- Perfluorophenylhydrazine

- 4-Trifluoromethylphenylhydrazine

- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

- 4-Methoxyphenylhydrazine hydrochloride

Preparation of Key Intermediates

- Hydrazines are reacted with (ethoxymethylene)malononitrile directly in ethanol.

- For hydrazine hydrochlorides, a neutralization step with triethylamine (Et3N) at 0°C is necessary prior to the reaction.

Reaction Conditions and Yields

| Hydrazine Type | Solvent | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|

| Phenylhydrazine | Ethanol | 4 hours | 84 | High yield, straightforward |

| 4-Fluorophenylhydrazine hydrochloride | Ethanol + Et3N | 4 hours | 47 | Slightly lower yield, needs neutralization |

| Perfluorophenylhydrazine | Ethanol | 4 hours | 63 | Electron-withdrawing groups affect yield |

| 4-Methoxyphenylhydrazine hydrochloride | Ethanol + Et3N | 4 hours | 68 | Electron-donating groups favorable |

(Source: Section 2.2 of recent synthesis reports)

Optimization and Selectivity

Solvent Choice

Ethanol is preferred due to its eco-friendliness, cost-effectiveness, and comparable yields to trifluoroethanol. The reaction proceeds smoothly under reflux conditions, with no need for catalysts, making it suitable for scale-up.

Reaction Mechanism

The proposed mechanism involves:

- Nucleophilic attack of the hydrazine nitrogen on the β-carbon of (ethoxymethylene)malononitrile

- Formation of hydrazide intermediate

- Intramolecular cyclization via nucleophilic attack on the nitrile group

- Aromatization yields the pyrazole ring

This regioselectivity is attributed to the nucleophilic addition at the β-position, favoring the formation of the 5-amino-1-aryl pyrazole derivative.

Data Table 2: Summary of Preparation Methods

| Method | Starting Materials | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Michael addition + cyclization | (Ethoxymethylene)malononitrile + hydrazines | Ethanol | Reflux (~78°C) | 47–84 | High regioselectivity, mild conditions |

| Solvent variation | Same as above, TFE or MeOH | TFE/MeOH | Reflux | 47–88 | Slight yield improvements in TFE |

| Catalyst-assisted methods | Malononitrile derivatives + catalysts (e.g., Na2CO3) | Ethanol | 80°C | 46–93 | Eco-friendly, scalable |

Recent Advances and Research Findings

Recent research emphasizes the importance of solvent effects and substituent electronic properties on yields and regioselectivity:

- Fluorinated solvents like TFE enhance regioselectivity but at higher cost.

- Electron-donating substituents on hydrazines (e.g., methoxy) tend to increase yields.

- Electron-withdrawing groups (e.g., fluorine, chloro) slightly decrease yields but still afford high selectivity.

Data Table 3: Summary of Yields with Different Hydrazines

| Hydrazine Substituent | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Phenyl | 84 | Ethanol, reflux | Baseline, high yield |

| 4-Fluoro | 47 | Ethanol, reflux | Electron-withdrawing effect |

| Perfluoro | 63 | Ethanol, reflux | Strong electron withdrawal |

| 4-Methoxy | 68 | Ethanol, reflux | Electron-donating group |

Summary and Recommendations

- The most efficient preparation involves the nucleophilic addition of hydrazines to (ethoxymethylene)malononitrile in ethanol under reflux.

- Reaction times are typically 4 hours, with yields ranging from 47% to 93%, depending on substituents.

- Solvent choice significantly impacts yield and regioselectivity, with ethanol being optimal for scalability.

- Mechanistically , the reaction proceeds via Michael addition followed by intramolecular cyclization, with regioselectivity favoring the formation of the desired pyrazole derivative.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyrimidine rings.

Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include strong acids, bases, and specific catalysts.

Scientific Research Applications

5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a ligand in biochemical assays.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for this compound can vary based on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The pathways involved depend on the specific functional groups and their interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- The dihydropyrimidinone group in the target compound distinguishes it from pesticidal derivatives (e.g., fipronil) and ester-based analogues.

- Substituents on the pyrazole N1 position critically influence electronic properties and bioactivity .

Key Observations :

- The target compound’s synthesis may parallel D1’s optimized conditions (Fe3O4/Ti-MOF, aqueous ethanol) , but direct data are unavailable.

- Thermal cyclization () or solvent-free acetylation () are alternative routes for related derivatives.

Reactivity and Derivatives

Key Observations :

- The dihydropyrimidinone ring in the target compound may hinder cyclization compared to simpler pyrazole-carbonitriles .

- Acetylation () or formylation could modify solubility or biological interactions.

Key Observations :

- Structural variations (e.g., sulfinyl groups in fipronil) strongly influence biological targets .

- The target compound’s nitrile and dihydropyrimidinone groups may confer unique interactions, but empirical data are lacking.

Physicochemical Properties

Key Observations :

- The nitrile group in the target compound enhances polarity compared to ester or halogenated analogues .

Biological Activity

5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit diverse biological activities. The following table summarizes some of the key pharmacological effects associated with pyrazole compounds:

| Activity | Description |

|---|---|

| Anti-inflammatory | Pyrazole derivatives like phenylbutazone are recognized for their anti-inflammatory properties. |

| Antimicrobial | Compounds have shown effectiveness against various bacterial strains including E. coli and S. aureus. |

| Anticancer | Certain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. |

| Antioxidant | Some studies report antioxidant activities that protect against oxidative stress. |

The mechanism of action for this compound may involve the inhibition of specific enzymes or pathways related to inflammation and cell proliferation. For example, compounds that inhibit cyclooxygenase (COX) enzymes are known to reduce inflammation effectively.

Case Studies

- Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in mice. Results indicated that certain derivatives significantly reduced swelling comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Efficacy : In vitro tests were conducted on synthesized pyrazole compounds against E. coli and Klebsiella pneumoniae. One derivative exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .

- Anticancer Potential : Research involving the synthesis of pyrazole derivatives showed that some compounds induced apoptosis in cancer cell lines through the activation of caspases and inhibition of cell cycle progression .

Q & A

Q. How to reconcile conflicting computational and experimental data on reaction yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.